(3R)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
“(3R)-5-oxopyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 428518-37-0 . It has a molecular weight of 129.12 . The compound is typically available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (3R)-5-oxo-3-pyrrolidinecarboxylic acid . The InChI code for the compound is 1S/C5H7NO3/c7-4-1-3(2-6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/t3-/m1/s1 .Physical and Chemical Properties Analysis
The compound is typically stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Chiral Resolving Agents
(3R)-5-oxopyrrolidine-3-carboxylic acid and its derivatives have been explored for their potential as chiral resolving agents. Piwowarczyk et al. (2008) demonstrated that enantiomers of (2R*,3R*)-1-methyl-5-oxo-2-phenyltetrahydro-1H-pyrrolidine-3-carboxylic acid can serve as chiral discriminating agents in chromatographic separation of diastereomeric amides and esters (Piwowarczyk et al., 2008).
Carbapenem Biosynthesis
In the field of antibiotic development, compounds like this compound play a role in carbapenem biosynthesis. Studies by Stapon et al. (2003) have elucidated the stereochemical assignments and the role of specific enzymes in the ring stereoinversion process from L-proline, which is crucial for the formation of carbapenem antibiotics (Stapon et al., 2003).
Synthesis of Novel Compounds
The utility of 5-oxopyrrolidine-3-carboxylic acids in synthesizing novel compounds with potential biological activities has been demonstrated. Kharchenko et al. (2008) reported the synthesis of new polycyclic systems containing the 1,2,4-oxadiazole ring, starting from 5-oxopyrrolidine-3-carboxylic acids (Kharchenko et al., 2008).
Antioxidant Activity
The potential antioxidant activity of derivatives of this compound has been explored. Tumosienė et al. (2019) synthesized novel derivatives and tested their antioxidant activities, identifying several compounds with potent antioxidant properties (Tumosienė et al., 2019).
Spectroscopic and Quantum Mechanical Studies
Research by Devi et al. (2020) investigated the spectroscopic properties of a derivative of 5-oxopyrrolidine-3-carboxylic acid, contributing to a better understanding of the molecular structure and behavior of these compounds (Devi et al., 2020).
Neuraminidase Inhibitors
Wang et al. (2001) designed and synthesized inhibitors for influenza neuraminidase containing pyrrolidine cores, demonstrating the utility of these compounds in antiviral therapy (Wang et al., 2001).
Safety and Hazards
Properties
IUPAC Name |
(3R)-5-oxopyrrolidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c7-4-1-3(2-6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/t3-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVHQYZRBCSHAI-GSVOUGTGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC1=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
428518-37-0 | |
Record name | (3R)-5-oxopyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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